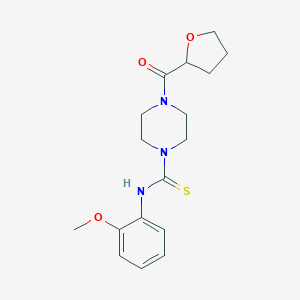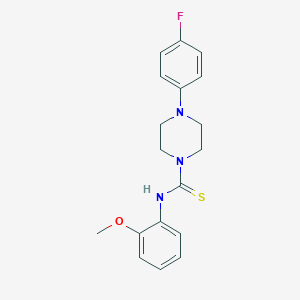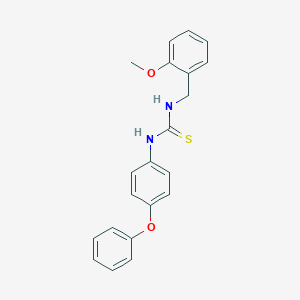![molecular formula C22H12Br2ClIN2O B215885 2-[2-(2-chlorophenyl)vinyl]-3-(2,5-dibromophenyl)-6-iodo-4(3H)-quinazolinone](/img/structure/B215885.png)
2-[2-(2-chlorophenyl)vinyl]-3-(2,5-dibromophenyl)-6-iodo-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2-chlorophenyl)vinyl]-3-(2,5-dibromophenyl)-6-iodo-4(3H)-quinazolinone is a synthetic compound that has been extensively studied in scientific research. This compound is a member of the quinazolinone family and has shown promising results in various fields of research.
Mecanismo De Acción
The mechanism of action of 2-[2-(2-chlorophenyl)vinyl]-3-(2,5-dibromophenyl)-6-iodo-4(3H)-quinazolinone is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been found to modulate the activity of certain neurotransmitters in the brain, which may explain its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
2-[2-(2-chlorophenyl)vinyl]-3-(2,5-dibromophenyl)-6-iodo-4(3H)-quinazolinone has been found to have various biochemical and physiological effects. In cancer research, it has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neuroscience research, it has been found to have anxiolytic and antidepressant effects by modulating the activity of certain neurotransmitters in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[2-(2-chlorophenyl)vinyl]-3-(2,5-dibromophenyl)-6-iodo-4(3H)-quinazolinone in lab experiments is its high potency and selectivity. This compound has been found to be highly effective in inhibiting the growth of cancer cells and modulating the activity of certain neurotransmitters in the brain. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
Direcciones Futuras
There are several future directions for the research on 2-[2-(2-chlorophenyl)vinyl]-3-(2,5-dibromophenyl)-6-iodo-4(3H)-quinazolinone. One of the future directions is to further explore its potential applications in cancer research. This compound has shown promising results in inhibiting the growth of cancer cells, and further studies are needed to determine its efficacy in treating different types of cancer. Another future direction is to explore its potential applications in neuroscience research. This compound has shown anxiolytic and antidepressant effects, and further studies are needed to determine its potential as a therapeutic agent for anxiety and depression. Finally, future studies are needed to determine the safe dosage and potential side effects of this compound, which will be crucial for its potential use in clinical settings.
Métodos De Síntesis
The synthesis of 2-[2-(2-chlorophenyl)vinyl]-3-(2,5-dibromophenyl)-6-iodo-4(3H)-quinazolinone is a multistep process that involves the reaction of various reagents. The synthesis method involves the reaction of 2-bromoacetophenone, 2,5-dibromoaniline, and 2-chlorobenzaldehyde in the presence of potassium carbonate and copper iodide. The reaction mixture is then heated to form the desired compound.
Aplicaciones Científicas De Investigación
2-[2-(2-chlorophenyl)vinyl]-3-(2,5-dibromophenyl)-6-iodo-4(3H)-quinazolinone has been extensively studied for its potential applications in various fields of research. This compound has shown promising results in the field of cancer research, where it has been found to inhibit the growth of cancer cells. It has also shown potential in the field of neuroscience, where it has been found to have anxiolytic and antidepressant effects.
Propiedades
Nombre del producto |
2-[2-(2-chlorophenyl)vinyl]-3-(2,5-dibromophenyl)-6-iodo-4(3H)-quinazolinone |
|---|---|
Fórmula molecular |
C22H12Br2ClIN2O |
Peso molecular |
642.5 g/mol |
Nombre IUPAC |
2-[(E)-2-(2-chlorophenyl)ethenyl]-3-(2,5-dibromophenyl)-6-iodoquinazolin-4-one |
InChI |
InChI=1S/C22H12Br2ClIN2O/c23-14-6-8-17(24)20(11-14)28-21(10-5-13-3-1-2-4-18(13)25)27-19-9-7-15(26)12-16(19)22(28)29/h1-12H/b10-5+ |
Clave InChI |
GDBHLWOQHAPBAZ-BJMVGYQFSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=C/C2=NC3=C(C=C(C=C3)I)C(=O)N2C4=C(C=CC(=C4)Br)Br)Cl |
SMILES |
C1=CC=C(C(=C1)C=CC2=NC3=C(C=C(C=C3)I)C(=O)N2C4=C(C=CC(=C4)Br)Br)Cl |
SMILES canónico |
C1=CC=C(C(=C1)C=CC2=NC3=C(C=C(C=C3)I)C(=O)N2C4=C(C=CC(=C4)Br)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[4-acetyl-5-(biphenyl-4-yl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B215810.png)



![6-Amino-4-[3-(benzyloxy)phenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215822.png)
![1-(4-Chloro-2,5-dimethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B215823.png)
![1-[2-(4-methoxyphenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215827.png)
![1-ethyl-3-[2-(4-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215829.png)

![3-[(2-{4-[(4-Chlorophenyl)acetyl]-1-piperazinyl}ethyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B215832.png)